4-(2,4-dichlorophenyl)-6-methyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

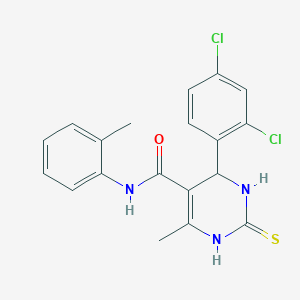

The compound 4-(2,4-dichlorophenyl)-6-methyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide features a tetrahydropyrimidine core with distinct substituents:

- Position 4: 2,4-Dichlorophenyl (electron-withdrawing aryl group).

- Position 2: Thioxo (C=S) group.

- Position 6: Methyl substituent.

- Carboxamide N-substituent: o-Tolyl (2-methylphenyl), introducing steric bulk.

This scaffold is associated with diverse pharmacological activities, including antimicrobial, antiproliferative, and enzyme inhibitory effects, as observed in structurally related compounds .

Properties

IUPAC Name |

4-(2,4-dichlorophenyl)-6-methyl-N-(2-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2N3OS/c1-10-5-3-4-6-15(10)23-18(25)16-11(2)22-19(26)24-17(16)13-8-7-12(20)9-14(13)21/h3-9,17H,1-2H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQWFMCSCYHTPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=C(C=C(C=C3)Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2,4-dichlorophenyl)-6-methyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound with a complex structure that includes a tetrahydropyrimidine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 406.33 g/mol. The presence of dichlorophenyl and tolyl groups contributes to its unique chemical properties and potential biological interactions.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities:

- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties. The thioxo group in the structure may enhance interaction with microbial targets.

- Cytotoxicity : Initial assessments suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Further research is needed to quantify these effects and understand the underlying mechanisms.

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially serving as an inhibitor in various biochemical processes.

Antimicrobial Activity

In a study assessing the antimicrobial properties of related tetrahydropyrimidines, compounds with similar structural features demonstrated notable efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications in the substituents significantly influenced antimicrobial potency.

Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of several tetrahydropyrimidine derivatives on cancer cell lines. The results showed that compounds with a thioxo group exhibited higher cytotoxicity compared to their oxo counterparts. For instance, derivatives similar to this compound had IC50 values ranging from 10 µM to 50 µM against human cancer cell lines .

Enzyme Inhibition Studies

Research has also highlighted the potential of this compound as an enzyme inhibitor. A study focusing on the inhibition of dihydrofolate reductase (DHFR) showed that tetrahydropyrimidines could effectively inhibit this enzyme, which is crucial for DNA synthesis in rapidly dividing cells. This inhibition could lead to reduced proliferation of cancer cells .

Data Table: Biological Activities Summary

Comparison with Similar Compounds

Substituent Variations at Position 2 (Thioxo vs. Oxo)

The thioxo group (C=S) in the target compound distinguishes it from analogs with an oxo (C=O) group. For example:

- Thioxo groups may enhance hydrogen bonding or metal coordination, influencing target binding .

Position 4 Aryl Substitutions

The electron-withdrawing 2,4-dichlorophenyl group contrasts with other aryl substituents:

Carboxamide N-Substituent Variations

The o-tolyl group in the target compound is compared to:

- Sulfonamide (11b, ) : Polar sulfonamide group enhances water solubility and carbonic anhydrase inhibition but may limit blood-brain barrier penetration .

- Trifluoromethylphenyl () : Strong electron-withdrawing effects and lipophilicity, favoring antimicrobial activity .

Structure-Activity Relationship (SAR) Insights

Thioxo vs. Oxo : Thioxo enhances hydrophobicity and metal-binding capacity, favoring antimicrobial and antiproliferative activities.

Halogenated Aryl Groups : Electron-withdrawing substituents (e.g., 2,4-dichlorophenyl) stabilize the tetrahydropyrimidine ring and improve target affinity.

N-Substituent Effects : Bulky groups (e.g., o-tolyl) may improve pharmacokinetic profiles by reducing metabolic degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.